Phosphinino[4,3-B]quinoline
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Overview
Description
Phosphinino[4,3-B]quinoline is a heterocyclic compound that features a phosphine group integrated into a quinoline framework Quinoline itself is a well-known aromatic compound with a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinino[4,3-B]quinoline typically involves the functionalization of quinoline derivatives. One common method is the transition metal-catalyzed coupling reaction, where a phosphine ligand is introduced to the quinoline scaffold. This can be achieved using palladium or nickel catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. Green chemistry approaches, such as the use of ionic liquids or microwave-assisted synthesis, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Phosphinino[4,3-B]quinoline can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles can be employed.
Major Products
The major products formed from these reactions include phosphine oxides, dihydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
Phosphinino[4,3-B]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of Phosphinino[4,3-B]quinoline largely depends on its application:
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, widely used in medicinal chemistry.
Phosphine Oxides: Similar in structure but with different reactivity and applications.
Dihydroquinolines: Reduced forms of quinoline with distinct chemical properties
Uniqueness
Phosphinino[4,3-B]quinoline stands out due to the unique combination of a phosphine group with a quinoline scaffold. This integration allows for unique reactivity and a broad range of applications, particularly in catalysis and materials science .
Properties
CAS No. |
260-99-1 |
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Molecular Formula |
C12H8NP |
Molecular Weight |
197.17 g/mol |
IUPAC Name |
phosphinino[4,3-b]quinoline |
InChI |
InChI=1S/C12H8NP/c1-2-4-11-9(3-1)7-10-8-14-6-5-12(10)13-11/h1-8H |
InChI Key |
HYQGKPGDLJXWEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=PC=CC3=N2 |
Origin of Product |
United States |
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